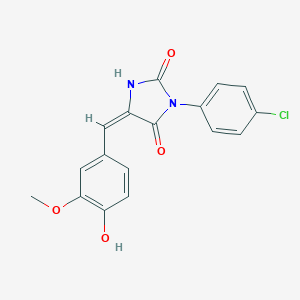![molecular formula C16H14BrNO5S B305776 Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305776.png)
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the synthesis of essential cellular components. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, as well as induce apoptosis in cancer cells. In addition, the compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. In addition, the compound has been extensively studied, making it a well-characterized compound for further research. However, the limitations of the compound include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. One potential direction is to further explore the mechanism of action of the compound, in order to better understand its antibacterial, antifungal, and anticancer properties. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound could be further tested for its potential applications in the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Overall, the research on Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has shown promising results, and further research could lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves the reaction of 2-(allyloxy)-5-bromobenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with methyl iodide to yield the final compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antibacterial, antifungal, and anticancer properties. The compound has been tested against various bacterial and fungal strains, and has shown promising results in inhibiting their growth. In addition, Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
Methyl {5-[2-(allyloxy)-5-bromobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate |
|---|---|
Formule moléculaire |
C16H14BrNO5S |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
methyl 2-[(5E)-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C16H14BrNO5S/c1-3-6-23-12-5-4-11(17)7-10(12)8-13-15(20)18(16(21)24-13)9-14(19)22-2/h3-5,7-8H,1,6,9H2,2H3/b13-8+ |
Clé InChI |
OEZJSDSHKWEZJE-MDWZMJQESA-N |
SMILES isomérique |
COC(=O)CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC=C)/SC1=O |
SMILES |
COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC=C)SC1=O |
SMILES canonique |
COC(=O)CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC=C)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305695.png)
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)
![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)



![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)
![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)